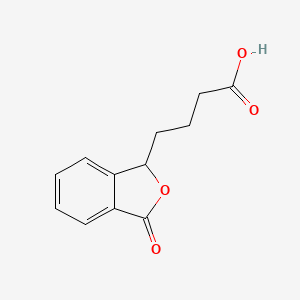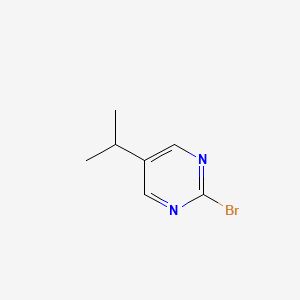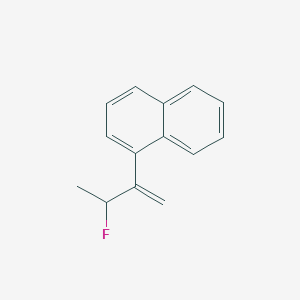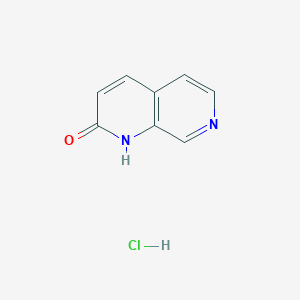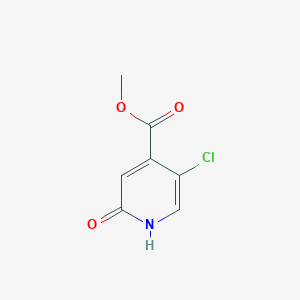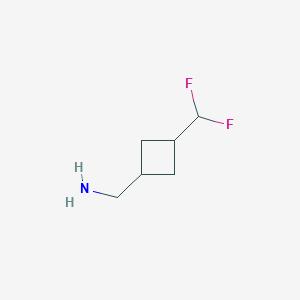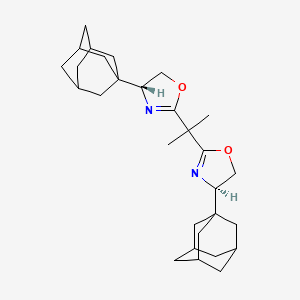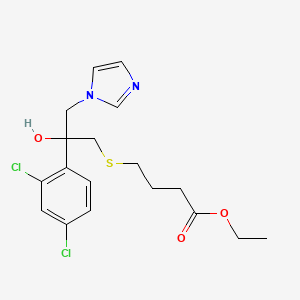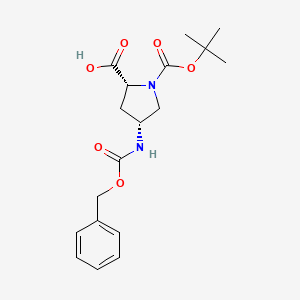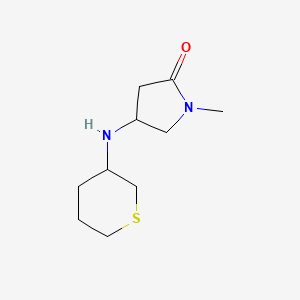![molecular formula C45H26O22 B12943919 2-(2,4-dihydroxyphenyl)-3,5-bis[[2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]peroxy]-7-hydroxy-7H-chromene-4,6-dione](/img/structure/B12943919.png)
2-(2,4-dihydroxyphenyl)-3,5-bis[[2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]peroxy]-7-hydroxy-7H-chromene-4,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dihydroxyphenyl)-3,5-bis[[2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]peroxy]-7-hydroxy-7H-chromene-4,6-dione is a complex organic compound characterized by multiple hydroxyl groups and chromene structures
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dihydroxyphenyl)-3,5-bis[[2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]peroxy]-7-hydroxy-7H-chromene-4,6-dione involves multiple steps. One common method includes the reaction of cyanuric chloride with 1,3-xylene in the presence of a Lewis acid and an inert chlorinated aromatic solvent. This reaction is conducted at temperatures ranging from 0°C to 110°C. The intermediate product, 2-chloro-4,6-bis(2,4-dimethylphenyl)-s-triazine, is then reacted with resorcinol without isolation to yield the final compound .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions
2-(2,4-dihydroxyphenyl)-3,5-bis[[2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]peroxy]-7-hydroxy-7H-chromene-4,6-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. Reaction conditions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.
科学研究应用
2-(2,4-dihydroxyphenyl)-3,5-bis[[2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]peroxy]-7-hydroxy-7H-chromene-4,6-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying complex reaction mechanisms.
Biology: Investigated for its potential antioxidant properties and its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals
作用机制
The mechanism by which 2-(2,4-dihydroxyphenyl)-3,5-bis[[2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]peroxy]-7-hydroxy-7H-chromene-4,6-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds and interact with active sites, modulating the activity of various biological pathways .
相似化合物的比较
Similar Compounds
2-(2,4-Dihydroxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one dihydrate: Similar in structure but lacks the peroxy groups.
2-(2′,4′-Dihydroxyphenyl)-5,6-methylenedioxybenzofuran: Contains a benzofuran ring instead of the chromene structure
Uniqueness
The uniqueness of 2-(2,4-dihydroxyphenyl)-3,5-bis[[2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]peroxy]-7-hydroxy-7H-chromene-4,6-dione lies in its complex structure, which includes multiple hydroxyl and peroxy groups. This complexity allows for a wide range of chemical reactions and interactions, making it a versatile compound for various scientific applications.
属性
分子式 |
C45H26O22 |
|---|---|
分子量 |
918.7 g/mol |
IUPAC 名称 |
2-(2,4-dihydroxyphenyl)-3,5-bis[[2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]peroxy]-7-hydroxy-7H-chromene-4,6-dione |
InChI |
InChI=1S/C45H26O22/c46-15-1-4-20(23(51)7-15)39-43(36(58)32-26(54)10-18(49)12-29(32)61-39)65-64-42-34-31(14-28(56)35(42)57)63-41(22-6-3-17(48)9-25(22)53)45(38(34)60)67-66-44-37(59)33-27(55)11-19(50)13-30(33)62-40(44)21-5-2-16(47)8-24(21)52/h1-14,28,46-56H |
InChI 键 |
YUFWSQNXJLDJQK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1O)O)C2=C(C(=O)C3=C(C(=O)C(C=C3O2)O)OOC4=C(OC5=CC(=CC(=C5C4=O)O)O)C6=C(C=C(C=C6)O)O)OOC7=C(OC8=CC(=CC(=C8C7=O)O)O)C9=C(C=C(C=C9)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzoic acid, 3-[3-(4-methylphenyl)-2,5-dioxo-1-imidazolidinyl]-](/img/structure/B12943839.png)
![4-{[(4-Chlorophenyl)methyl]sulfanyl}-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B12943840.png)
